3-allylquinazoline-2,4(1H,3H)-dione
Overview
Description
3-allylquinazoline-2,4(1H,3H)-dione: is an organic compound belonging to the quinazoline family Quinazolines are heterocyclic aromatic compounds that contain a benzene ring fused to a pyrimidine ring The presence of the allyl group at the third position and the dione functionality at the second and fourth positions make this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allylquinazoline-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions:
Starting Materials: The synthesis typically begins with anthranilic acid and allyl isocyanate.
Cyclization Reaction: The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the quinazoline ring.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetic acid, and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance the reaction rate and selectivity.
Purification: Implementing advanced purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-allylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the dione functionality to dihydroquinazoline derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted quinazolines.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of quinazoline-2,4-dione derivatives.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of halogenated quinazoline derivatives.
Scientific Research Applications
3-allylquinazoline-2,4(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in biological assays to investigate its effects on various cellular pathways.
Chemical Synthesis: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Industrial Applications: Potential use in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-allylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4(1H,3H)-dione: Lacks the allyl group at the third position.
3-methylquinazoline-2,4(1H,3H)-dione: Contains a methyl group instead of an allyl group.
3-phenylquinazoline-2,4(1H,3H)-dione: Contains a phenyl group at the third position.
Uniqueness
The presence of the allyl group in 3-allylquinazoline-2,4(1H,3H)-dione imparts unique chemical and biological properties compared to its analogs
Properties
IUPAC Name |
3-prop-2-enyl-1H-quinazoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-7-13-10(14)8-5-3-4-6-9(8)12-11(13)15/h2-6H,1,7H2,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSVFDMLKFSVNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345429 | |
Record name | 3-allyl-1H-quinazoline-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10341-86-3 | |
Record name | 3-allyl-1H-quinazoline-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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